Regioisomeric Purity as a Determinant for Synthetic Utility: Commercial Availability and Specification Comparison
Commercially, the target compound is available with a minimum purity specification of 95% from a key supplier, while its direct regioisomer, tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate (CAS 195628-22-9), is offered at a similar 95%+ purity but at a significantly different price point [1]. The target compound's consistent 98% purity option from alternative vendors provides a higher-quality baseline for sensitive synthetic sequences where regioisomeric contamination could lead to intractable purification issues . Precise control over the 3,4-substitution pattern is essential for maintaining the designed vector of functional group presentation in structure-activity relationship studies.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | 95% (AKSci) or 98% (Leyan) |
| Comparator Or Baseline | cis-4-(Hydroxymethyl)-3-methoxy-1-piperidinecarboxylic acid tert-butyl ester (CAS 195628-22-9), 95%+ |
| Quantified Difference | Target compound offers a higher purity grade (98%) from some suppliers, not universally available for the comparator. |
| Conditions | Vendor specifications from AKSci, Leyan, and Delta-B product pages. |
Why This Matters
For procurement decisions, the availability of a 98% purity option for the target compound reduces the risk of regioisomeric contamination in multi-step syntheses, potentially improving downstream product yields and reducing purification costs.
- [1] Delta-B. 1-tert-Butyl 3-Methoxy-4-hydroxymethylpiperidine (CAS 195628-22-9) Product Page. View Source
